3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, bromophenyl, and methoxyphenyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromoaniline and 3-methoxybenzaldehyde can form an intermediate Schiff base, which upon cyclization with a suitable reagent like chloroacetyl chloride, yields the desired azetidinone compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-4-(4-fluorophenyl)-1-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-4-(4-methylphenyl)-1-(3-methoxyphenyl)azetidin-2-one
Comparison
Compared to its analogs, 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C16H15BrN2O2 |
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Molecular Weight |
347.21 g/mol |
IUPAC Name |
3-amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-13-4-2-3-12(9-13)19-15(14(18)16(19)20)10-5-7-11(17)8-6-10/h2-9,14-15H,18H2,1H3 |
InChI Key |
CQQJLMVZNQWKEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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